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Compound of Interest

Compound Name: Osivelotor

Cat. No.: B10856709

Introduction to Osivelotor and its Mechanism of
Action

Osivelotor is an investigational, orally bioavailable small molecule developed for the treatment
of sickle cell disease (SCD).[1] The pathophysiology of SCD is driven by the polymerization of
deoxygenated sickle hemoglobin (HbS), which causes red blood cells (RBCs) to become rigid
and adopt a characteristic sickle shape.[2] These deformed cells can lead to vaso-occlusion,
chronic hemolytic anemia, and severe pain crises.

Osivelotor functions as an HbS polymerization inhibitor by allosterically modifying hemoglobin.
[3] It selectively targets and forms a reversible covalent bond with the N-terminal valine of the
a-globin chains of both normal hemoglobin (HbA) and sickle hemoglobin (HbS).[1][4] This
binding event stabilizes hemoglobin in its high-oxygen-affinity, relaxed (R) state. By increasing
the affinity for oxygen, Osivelotor reduces the concentration of deoxygenated T-state HbS, the
conformation required for polymerization. This mechanism effectively inhibits RBC sickling,
improves RBC health, and has been shown to increase total hemoglobin levels in clinical
studies. The covalent bond is a Schiff base, formed between the aldehyde moiety of
Osivelotor and the a-amino group of the N-terminal valine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with Osivelotor's
interaction with hemoglobin and its resulting pharmacological effects.
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ble 1: Bindi | Affini

Parameter Value Species/Conditions Reference
11
Binding Stoichiometry  (Osivelotor:Hemoglobi  Human
n Tetramer)
o ) N-terminal Valine of a-
Binding Site ) ) Human
globin chain
Reversible Covalent
Bond Type ) N/A
(Schiff Base)
o o Data not publicly
Binding Affinity (Kd) N/A N/A

available

Effect on Oxygen
Affinity

Dose-dependent

decrease in p50

Human (in vivo)

Note: While specific p50 values for Osivelotor are not detailed in the available literature, its

predecessor, Voxelotor, was shown to normalize the right-shifted p50 of HbS (approx. 32

mmHg) to a value near that of normal HbA (approx. 28.6 mmHg).

Table 2: Pharmacokinetic and Pharmacodynamic

Parameters
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Parameter Value Species/Conditions Reference
Terminal Half-Life ~10 days Humans with SCD
19.9 - 30.7 days Healthy Humans

~3.5-fold longer than
Rats
Voxelotor

o High (partitions into
RBC Partitioning Human
RBC compartment)

~4.8-fold greater than

Systemic Exposure Rats
Voxelotor
Hemoglobin Dose-dependent
. Human
Occupancy increase

Higher % occupancy o o
Preclinical & Clinical
at lower doses vs.
Data
Voxelotor

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
covalent binding and functional effects of Osivelotor on hemoglobin.

Protocol for Determining Hemoglobin-Oxygen Affinity

This protocol describes the measurement of oxygen equilibrium curves (OECSs) to determine
the p50 value, a measure of hemoglobin's oxygen affinity.

Objective: To quantify the effect of Osivelotor on the oxygen-binding affinity of purified
hemoglobin.

Materials:
¢ Purified human hemoglobin (HbA or HbS)

e Osivelotor stock solution (in DMSO)
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e TES buffer (e.g., 50 mM TES, 100 mM NaCl, 1 mM EDTA, pH 7.4)
e TCS Hemox Analyzer or similar instrument

o Compressed air and compressed nitrogen gas cylinders
Procedure:

o Sample Preparation: Prepare a solution of purified hemoglobin at a concentration of
approximately 25 uM (tetramer) in TES buffer.

e Compound Incubation: Aliquot the hemoglobin solution into separate vials. Add varying
concentrations of Osivelotor (or DMSO as a vehicle control) to each vial. Incubate the
samples for 45-60 minutes at 37°C to allow for covalent bond formation.

e Instrument Setup: Calibrate the Hemox Analyzer according to the manufacturer's
instructions.

o Oxygenation: Load the incubated sample into the Hemox Analyzer's measurement cuvette.
Oxygenate the sample by bubbling with compressed air for 10 minutes until 100% saturation
Is achieved.

o Deoxygenation and Data Collection: Initiate the deoxygenation process by bubbling the
sample with compressed nitrogen gas. The instrument will continuously monitor the partial
pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (% sat) via
spectrophotometry.

o Data Analysis: The software generates an oxygen equilibrium curve by plotting % saturation
against pO2. The p50 value (the pO2 at which hemoglobin is 50% saturated) is automatically
calculated from this curve. Compare the p50 values of Osivelotor-treated samples to the
control to determine the magnitude of the affinity shift.

Protocol for Mass Spectrometric Analysis of the
Osivelotor-Hemoglobin Adduct

This "bottom-up" proteomics protocol is designed to confirm covalent binding and identify the
specific amino acid residue modified by Osivelotor.
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Obijective: To identify the N-terminal valine of the a-globin chain as the covalent binding site of

Osivelotor.

Materials:

Hemoglobin sample incubated with Osivelotor (from Protocol 3.1)

Urea, Dithiothreitol (DTT), lodoacetamide (IAM)

Trypsin (sequencing grade)

Triethylammonium bicarbonate (TEAB) buffer

Formic acid

C18 spin columns for desalting

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

Denaturation and Reduction: Take approximately 50 ug of the Osivelotor-incubated
hemoglobin. Denature the protein by adding urea to a final concentration of 8 M. Reduce
disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

Alkylation: Alkylate cysteine residues by adding IAM to 20 mM and incubating for 30 minutes
at room temperature in the dark.

Digestion: Dilute the sample with TEAB buffer to reduce the urea concentration to below 2 M.
Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of ~1%.
Desalt the resulting peptide mixture using a C18 spin column according to the
manufacturer's protocol.

LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid in
water. Inject the sample into the LC-MS/MS system. Peptides are separated by reverse-
phase liquid chromatography and analyzed by the mass spectrometer. The instrument will
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perform data-dependent acquisition, selecting peptide precursor ions for fragmentation
(MS/MS).

o Data Analysis: Search the resulting MS/MS spectra against a human hemoglobin protein
seguence database. Use a search algorithm (e.g., SEQUEST, Mascot) and specify a
variable modification on the N-terminal valine of the a-chain corresponding to the mass of
Osivelotor minus the mass of water (for Schiff base formation). A successful identification
will show a series of fragment ions (b- and y-ions) that match the sequence of the N-terminal
peptide with the added mass of Osivelotor.

Protocol for X-ray Crystallography of the Osivelotor-
Hemoglobin Complex

This protocol provides a general workflow for determining the three-dimensional structure of
Osivelotor bound to hemoglobin.

Objective: To obtain a high-resolution crystal structure of the Osivelotor-hemoglobin complex
to visualize the binding site and conformational changes.

Materials:

Highly purified, concentrated human hemoglobin

Osivelotor

Crystallization screening kits (various buffers, precipitants, and salts)

Crystallization plates (e.g., sitting-drop vapor diffusion plates)

Cryoprotectant solutions

Synchrotron X-ray source
Procedure:

o Complex Formation: Prepare a homogenous solution of the Osivelotor-hemoglobin complex
by incubating purified hemoglobin with a slight molar excess of Osivelotor.
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o Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to
screen a wide range of crystallization conditions. In each well, a small drop containing the
protein-drug complex is mixed with the reservoir solution and allowed to equilibrate.

o Crystal Optimization: Once initial crystal "hits" are identified, perform optimization screens by
finely varying the concentrations of precipitant, buffer pH, and other additives to grow larger,
single, well-diffracting crystals.

o Crystal Harvesting and Cryo-cooling: Carefully harvest a suitable crystal from the drop and
briefly soak it in a cryoprotectant solution (to prevent ice formation during freezing). Flash-
cool the crystal in liquid nitrogen.

» X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron
beamline. Expose the crystal to a high-intensity X-ray beam and collect diffraction data as
the crystal is rotated.

» Structure Determination and Refinement: Process the diffraction data to determine the
electron density map of the crystal. Solve the structure using molecular replacement with a
known hemoglobin structure as a search model. Build the Osivelotor molecule into the
resulting difference density map located at the N-terminus of the a-chain. Refine the atomic
model to best fit the experimental data. The final, refined structure can then be analyzed to
detail the specific atomic interactions between Osivelotor and hemoglobin.

Visualizations
Mechanism of Action Pathway
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Caption: Osivelotor covalently binds to Deoxy-HbS, stabilizing the oxygenated R-state and

inhibiting polymerization.

Experimental Workflow for Characterization
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Caption: Workflow for characterizing the binding and functional effects of Osivelotor on
hemoglobin.

Logical Relationships of Osivelotor's Effects
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Caption: A logical cascade showing how Osivelotor's binding leads to potential clinical
benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b10856709?utm_src=pdf-body
https://www.benchchem.com/product/b10856709?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Osivelotor
https://www.researchgate.net/publication/393506691_Discovery_of_Osivelotor_GBT021601_A_Potent_Next-Generation_Sickle_Hemoglobin_Polymerization_Inhibitor
https://pubmed.ncbi.nlm.nih.gov/40891510/
https://pubmed.ncbi.nlm.nih.gov/40891510/
https://pubmed.ncbi.nlm.nih.gov/40891510/
https://www.researchgate.net/figure/GBT021601-increases-Hb-and-arterial-saturation-reduces-lactate-and-improves-oxygen_fig6_369502358
https://www.benchchem.com/product/b10856709#exploring-the-covalent-binding-of-osivelotor-to-hemoglobin
https://www.benchchem.com/product/b10856709#exploring-the-covalent-binding-of-osivelotor-to-hemoglobin
https://www.benchchem.com/product/b10856709#exploring-the-covalent-binding-of-osivelotor-to-hemoglobin
https://www.benchchem.com/product/b10856709#exploring-the-covalent-binding-of-osivelotor-to-hemoglobin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856709?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

